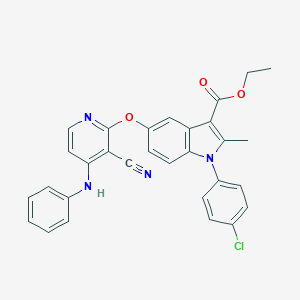
Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-chlorophenyl)-2-methylindole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-chlorophenyl)-2-methylindole-3-carboxylate is a complex organic compound with the molecular formula C30H23ClN4O3 This compound is known for its unique structure, which includes an indole core, a chlorophenyl group, and a cyanopyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-chlorophenyl)-2-methylindole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the indole ring with a chlorophenyl group, often using a chlorinating agent.
Attachment of the Cyanopyridinyl Group: This step involves the reaction of the indole derivative with a cyanopyridine derivative, typically under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
化学反应分析
Types of Reactions
Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-chlorophenyl)-2-methylindole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols, respectively.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and chlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
科学研究应用
Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-chlorophenyl)-2-methylindole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用机制
The mechanism of action of Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-chlorophenyl)-2-methylindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
相似化合物的比较
Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-chlorophenyl)-2-methylindole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-bromophenyl)-2-methylindole-3-carboxylate: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-fluorophenyl)-2-methylindole-3-carboxylate: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
属性
CAS 编号 |
134826-52-1 |
|---|---|
分子式 |
C30H23ClN4O3 |
分子量 |
523g/mol |
IUPAC 名称 |
ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-chlorophenyl)-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C30H23ClN4O3/c1-3-37-30(36)28-19(2)35(22-11-9-20(31)10-12-22)27-14-13-23(17-24(27)28)38-29-25(18-32)26(15-16-33-29)34-21-7-5-4-6-8-21/h4-17H,3H2,1-2H3,(H,33,34) |
InChI 键 |
MRQQAXKCWUOWDM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=NC=CC(=C3C#N)NC4=CC=CC=C4)C5=CC=C(C=C5)Cl)C |
规范 SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=NC=CC(=C3C#N)NC4=CC=CC=C4)C5=CC=C(C=C5)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


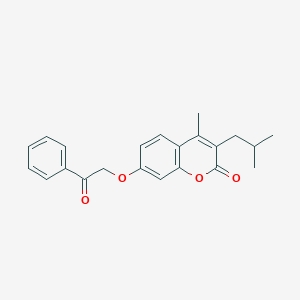
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B420891.png)
![4-({[5-(1-Adamantyl)-2-methylphenyl]imino}methyl)-2-methoxyphenol](/img/structure/B420892.png)
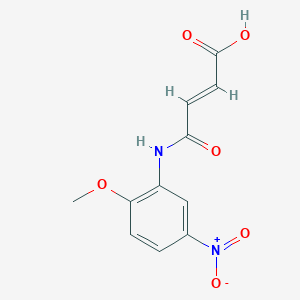
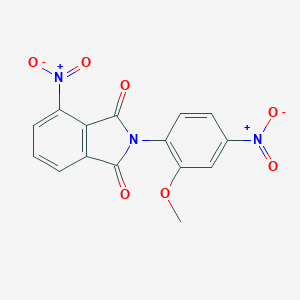
![N-(4-methoxybenzylidene)-N-(6-methyl-6H-indolo[2,3-b]quinoxalin-9-yl)amine](/img/structure/B420896.png)
![6-(4-fluorobenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B420897.png)
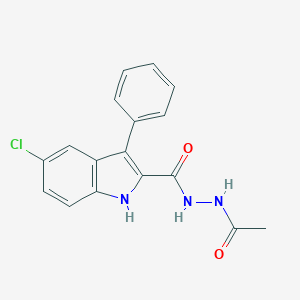
![4-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B420901.png)
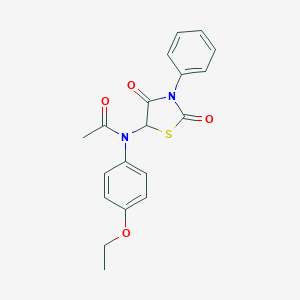
![Methyl 4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B420905.png)
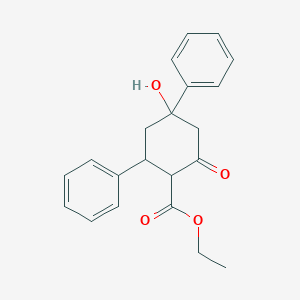

![4-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B420912.png)
